molecular formula C20H17ClFNO4 B2635886 (Z)-2-(2-chloro-6-fluorobenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl diethylcarbamate CAS No. 845985-93-5

(Z)-2-(2-chloro-6-fluorobenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl diethylcarbamate

Cat. No. B2635886
CAS RN: 845985-93-5
M. Wt: 389.81
InChI Key: XWBWNGFPBLDGJB-WQRHYEAKSA-N
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Description

The compound is a benzofuran derivative. Benzofuran is an aromatic organic compound consisting of a benzene ring fused to a furan ring. It’s used as a building block in the synthesis of various pharmaceuticals and organic materials .


Molecular Structure Analysis

The compound contains a benzofuran moiety, a diethylcarbamate group, and a 2-chloro-6-fluorobenzylidene group. The benzofuran moiety consists of a benzene ring fused to a furan ring. The diethylcarbamate group consists of two ethyl groups attached to a carbamate (a compound derived from carbamic acid). The 2-chloro-6-fluorobenzylidene group consists of a benzene ring with a chlorine atom and a fluorine atom attached at the 2nd and 6th positions, respectively .


Chemical Reactions Analysis

Benzofuran derivatives can undergo a variety of chemical reactions, including electrophilic substitution, nucleophilic substitution, and addition reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of the compound would depend on its specific structure. For example, the presence of the benzofuran moiety could contribute to its aromaticity and stability .

Scientific Research Applications

Synthesis and Biological Activity

  • Novel compounds with potential for anti-inflammatory, analgesic, and anticancer activities have been synthesized using various chemical structures, including derivatives of benzofuran and imidazolyl acetic acid. These compounds demonstrate significant biological activities in preclinical models, highlighting the versatility of benzofuran derivatives in medicinal chemistry (Khalifa et al., 2008; Alam et al., 2010).

Chemiluminescence Studies

  • The chemiluminescent properties of benzofuran-2(3H)-one derivatives, a related compound, have been explored, providing insights into the reaction mechanisms and potential applications in analytical chemistry (Ciscato et al., 2014).

Pharmacological Evaluations

  • Derivatives of benzofuran have been evaluated for their anti-inflammatory and antinociceptive activities. These studies contribute to the understanding of the pharmacological potential of such compounds, potentially leading to the development of new therapeutic agents (Sunder & Maleraju, 2013).

Anticancer and Antimicrobial Activity

  • Research on N-benzyl aplysinopsin analogs and thiazolone derivatives has revealed potential anticancer and antimicrobial activities. These findings underscore the importance of chemical modifications to enhance biological efficacy and selectivity against cancer cells and microbial pathogens (Penthala et al., 2011; Pansare et al., 2019).

Actoprotective Effect Studies

  • Compounds containing the 2-chloro-6-fluorobenzylidene moiety have been investigated for their actoprotective effects, showing potential in enhancing physical endurance and mitigating fatigue, which could have implications for the development of performance-enhancing substances (Safonov, 2018).

Mechanism of Action

The mechanism of action would depend on the specific application of the compound. Benzofuran derivatives are found in a variety of pharmaceuticals and exhibit a wide range of biological activities .

Safety and Hazards

The safety and hazards associated with the compound would depend on its specific structure and use. Proper handling and disposal methods should be followed to ensure safety .

Future Directions

Benzofuran derivatives are a topic of ongoing research due to their wide range of biological activities. Future research could explore new synthesis methods, applications, and potential biological activities .

properties

IUPAC Name

[(2Z)-2-[(2-chloro-6-fluorophenyl)methylidene]-3-oxo-1-benzofuran-6-yl] N,N-diethylcarbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17ClFNO4/c1-3-23(4-2)20(25)26-12-8-9-13-17(10-12)27-18(19(13)24)11-14-15(21)6-5-7-16(14)22/h5-11H,3-4H2,1-2H3/b18-11-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWBWNGFPBLDGJB-WQRHYEAKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C(=O)OC1=CC2=C(C=C1)C(=O)C(=CC3=C(C=CC=C3Cl)F)O2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN(CC)C(=O)OC1=CC2=C(C=C1)C(=O)/C(=C/C3=C(C=CC=C3Cl)F)/O2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17ClFNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(Z)-2-(2-chloro-6-fluorobenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl diethylcarbamate

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